Pentasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentasilane is a chemical compound with the formula H₁₂Si₅. It belongs to the class of silanes, which are silicon analogs of alkanes. This compound consists of a chain of five silicon atoms, each bonded to hydrogen atoms.
Vorbereitungsmethoden
Pentasilane can be synthesized through several methods, including:
Silylation Reaction: This method involves the reaction of silanes with silicon tetrachloride in the presence of a catalyst.
Reductive Coupling: This method involves the reduction of chlorosilanes using a reducing agent such as lithium aluminum hydride.
Industrial Production: Industrially, this compound can be produced through the pyrolysis of monosilane (SiH₄) at high temperatures.
Analyse Chemischer Reaktionen
Pentasilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silicon dioxide (SiO₂) and water.
Reduction: this compound can be reduced to form lower silanes, such as disilane (Si₂H₆).
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions include silicon dioxide, lower silanes, and various substituted silanes.
Wissenschaftliche Forschungsanwendungen
Pentasilane has several scientific research applications, including:
Materials Science: this compound is used as a precursor for the deposition of silicon films.
Nanotechnology: This compound is used in the synthesis of silicon nanoparticles, which have applications in drug delivery, imaging, and catalysis.
Chemistry: This compound is studied for its unique electronic properties and potential use in molecular electronics.
Biology and Medicine: Research is ongoing to explore the use of this compound-based materials in biomedical applications, such as tissue engineering and biosensors.
Wirkmechanismus
The mechanism of action of pentasilane involves its ability to form silicon-silicon bonds and interact with other molecules. The silicon atoms in this compound can form stable bonds with various elements, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which the reactions occur .
Vergleich Mit ähnlichen Verbindungen
Pentasilane can be compared with other similar compounds, such as:
Disilane (Si₂H₆): Disilane has two silicon atoms and is structurally similar to ethane.
Trisilane (Si₃H₈): Trisilane has three silicon atoms and is used in similar applications as this compound but with different properties and reactivity.
Tetrasilane (Si₄H₁₀): Tetrasilane has four silicon atoms and is another higher silane with unique properties and applications.
Cyclothis compound (Si₅H₁₀): Cyclothis compound is a cyclic compound with five silicon atoms.
This compound’s uniqueness lies in its linear structure and the ability to form stable silicon-silicon bonds, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
14868-53-2 |
---|---|
Molekularformel |
H12Si5 |
Molekulargewicht |
152.52 g/mol |
IUPAC-Name |
bis(disilanyl)silane |
InChI |
InChI=1S/H12Si5/c1-3-5-4-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
LUXIMSHPDKSEDK-UHFFFAOYSA-N |
Kanonische SMILES |
[SiH3][SiH2][SiH2][SiH2][SiH3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.